molecular formula C79H105N19O19S B12318904 L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-

L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-

Cat. No.: B12318904
M. Wt: 1656.9 g/mol
InChI Key: PMQNLFGGVGXOSM-UHFFFAOYSA-N
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Description

L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- is a complex peptide compound that incorporates various amino acids and a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzopyran derivative is introduced through a coupling reaction with the appropriate amino acid residue.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methionine residue in the compound can undergo oxidation to form methionine sulfoxide or methionine sulfone.

    Reduction: The nitro group on the dinitrophenyl moiety can be reduced to an amino group under appropriate conditions.

    Substitution: The benzopyran derivative can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Amino derivatives of the dinitrophenyl moiety.

    Substitution: Substituted benzopyran derivatives.

Scientific Research Applications

Chemistry

This compound is used as a model peptide in studies of peptide synthesis and modification. Its complex structure makes it an ideal candidate for testing new synthetic methodologies and analytical techniques.

Biology

In biological research, this compound can be used to study protein-protein interactions, enzyme activity, and cellular uptake mechanisms. Its diverse functional groups allow for various labeling and detection strategies.

Medicine

Potential medicinal applications include its use as a therapeutic peptide or as a targeting moiety in drug delivery systems. The benzopyran derivative may also impart specific biological activities, such as anti-inflammatory or antioxidant effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a component in biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzopyran derivative may interact with cellular signaling pathways, modulating their activity. The peptide sequence can facilitate binding to proteins or cell membranes, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)- lies in its specific combination of amino acids and the benzopyran derivative. This combination imparts unique biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-amino-2-[[1-[5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H105N19O19S/c1-5-15-57(71(104)93-62(39-48-44-86-54-17-7-6-16-52(48)54)74(107)91-58(31-37-118-4)72(105)89-56(69(81)102)18-9-11-33-84-55-30-25-49(97(112)113)42-65(55)98(114)115)90-70(103)45(2)87-73(106)61(38-46-23-26-50(99)27-24-46)94-76(109)64-22-14-36-96(64)78(111)60(19-8-10-32-80)92-75(108)63-21-13-35-95(63)77(110)59(20-12-34-85-79(82)83)88-67(100)40-47-41-68(101)117-66-43-51(116-3)28-29-53(47)66/h6-7,16-17,23-30,41-45,56-64,84,86,99H,5,8-15,18-22,31-40,80H2,1-4H3,(H2,81,102)(H,87,106)(H,88,100)(H,89,105)(H,90,103)(H,91,107)(H,92,108)(H,93,104)(H,94,109)(H4,82,83,85)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQNLFGGVGXOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CC7=CC(=O)OC8=C7C=CC(=C8)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H105N19O19S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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